Clorhidrato de Metoximina

Descripción general

Descripción

Methoxamine hydrochloride is a sympathomimetic medication primarily used as an antihypotensive agent. It is known for its ability to cause prolonged peripheral vasoconstriction, which results in an increase in both systolic and diastolic blood pressure. Methoxamine hydrochloride acts as a pure alpha-1 adrenergic receptor agonist, making it effective in treating acute hypotensive states, particularly those induced by spinal anesthesia .

Mecanismo De Acción

Target of Action

Methoxamine hydrochloride primarily targets α1-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of blood pressure .

Mode of Action

Methoxamine acts as a pure alpha-1 adrenergic receptor agonist . It binds to α1-adrenergic receptors, triggering a series of events that lead to vasoconstriction . This interaction increases the force of the heart’s pumping action and constricts peripheral blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by methoxamine is the vasoconstriction pathway . By acting as an agonist at α1-adrenergic receptors, methoxamine causes peripheral vasoconstriction, which leads to an increase in systemic blood pressure .

Pharmacokinetics

It’s known that methoxamine haslow protein binding .

Result of Action

The primary result of methoxamine’s action is an increase in both systolic and diastolic blood pressure . This makes it useful for the treatment and management of hypotension, and it’s indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

Aplicaciones Científicas De Investigación

Methoxamine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent for the preparation of O-methyl oximes.

Biology: Studied for its effects on alpha-1 adrenergic receptors.

Medicine: Used to treat acute hypotensive states, particularly during spinal anesthesia. It is also used in research to understand the mechanisms of vasoconstriction and blood pressure regulation.

Análisis Bioquímico

Biochemical Properties

Methoxamine hydrochloride acts as a pure alpha-1 adrenergic receptor agonist, leading to peripheral vasoconstriction . This interaction increases both systolic and diastolic blood pressure . It interacts with Alpha-1A, Alpha-1D, and Alpha-1B adrenergic receptors .

Cellular Effects

Methoxamine hydrochloride influences cell function by increasing the force of the heart’s pumping action and constricting peripheral blood vessels . It also increases the amount of protein 53 (P53) and protein Rb (pRB), senescence factors which cause the cell to remain in the G1 phase . Methoxamine hydrochloride creates a stringent checkpoint at the G1/S boundary as well as an insufficient checkpoint at the G2 stage, preventing cells from going into the S phase .

Molecular Mechanism

The molecular mechanism of Methoxamine hydrochloride involves peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic) . It disrupts the Base Excision Repair (BER) pathway, increasing the amount of cytotoxic adducts, which results in cell death .

Temporal Effects in Laboratory Settings

It is known that Methoxamine hydrochloride is a potent sympathomimetic amine that increases both systolic and diastolic blood pressure .

Dosage Effects in Animal Models

It is known that Methoxamine hydrochloride is used for the prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

Metabolic Pathways

It is known that Methoxamine hydrochloride acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist .

Transport and Distribution

It is known that Methoxamine hydrochloride acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist .

Subcellular Localization

It is known that Methoxamine hydrochloride acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methoxamine hydrochloride can be synthesized through a cascade one-pot reaction involving sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This method is environmentally friendly and suitable for industrial production . Another method involves the preparation of acetyl hydroxylamine, followed by acetyl methoxyamine, and finally methoxamine hydrochloride .

Industrial Production Methods: The industrial production of methoxamine hydrochloride typically involves the use of anisole as a starting material. Conventional chemical reactions are employed to obtain methoxamine hydrochloride, ensuring a cost-effective and scalable production process .

Análisis De Reacciones Químicas

Types of Reactions: Methoxamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Methoxamine hydrochloride can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: Methoxamine hydrochloride can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium 1,2-naphthaquinone-4-sulfonate (NQS) in an alkaline medium.

Reduction: Common reducing agents such as lithium aluminum hydride.

Substitution: Methoxamine hydrochloride can react with various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of oximes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenethylamines.

Comparación Con Compuestos Similares

Phenylephrine: A short-acting alpha-1 adrenergic receptor agonist that is more potent than methoxamine.

Desglymidodrine: Chemically similar to methoxamine, used for similar purposes.

Dimetofrine: Another alpha-adrenergic agonist with similar applications.

2,5-Dimethoxyamphetamine: Shares structural similarities with methoxamine.

Uniqueness of Methoxamine Hydrochloride: Methoxamine hydrochloride is unique due to its long duration of action compared to other alpha-1 adrenergic receptor agonists like phenylephrine. This makes it particularly useful in situations where prolonged vasoconstriction is required .

Propiedades

IUPAC Name |

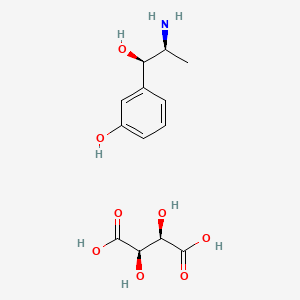

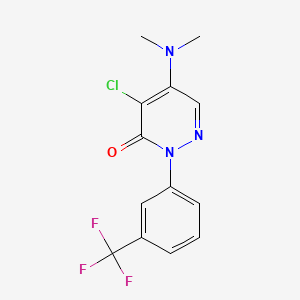

2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7,11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRFXPCHZBRUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), 1 g in 2.5 ml water; 1 g in 12 ml ethanol, Practically insoluble in ether, benzene, chloroform., ALMOST INSOL IN CHLOROFORM & ETHER, Very soluble in water; practically insoluble in ... benzene ... | |

| Record name | SID855753 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

ITS PHARMACOLOGICAL PROPERTIES ARE ALMOST EXCLUSIVELY THOSE CHARACTERISTIC OF ALPHA-RECEPTOR STIMULATION, SINCE IT ACTS DIRECTLY AT THESE SITES. ... THE OUTSTANDING EFFECT IS AN INCREASE IN BLOOD PRESSURE DUE ENTIRELY TO VASOCONSTRICTION., METHOXAMINE, GIVEN INTRAVENOUSLY OR INTRAMUSCULARLY IN MAN, CAUSES A RISE IN SYSTOLIC & DIASTOLIC BLOOD PRESSURES THAT PERSISTS FOR 60 TO 90 MINUTES. THE PRESSOR EFFECT IS DUE ALMOST EXCLUSIVELY TO AN INCREASE IN PERIPHERAL RESISTANCE. CARDIAC OUTPUT IS DECREASED OR UNCHANGED. /METHOXAMINE/, METHOXAMINE HAS A RELATIVELY SELECTIVE ACTION ON POSTSYNAPTIC COMPARED WITH PRESYNAPTIC RECEPTOR OF PULMONARY ARTERY; BOTH SYSTEMS WERE OF SIMILAR SENSITIVITY TO NOREPINEPHRINE & EPINEPHRINE., TRITIUM-LABELED METHOXAMINE CROSSED THE BLOOD-BRAIN BARRIER IN RAT. THUS METHOXAMINE IS CENTRALLY ACTIVE ALPHA-ADRENERGIC AGONIST & CONCEPT THAT HYPOTHALAMIC ADRENERGIC MECHANISMS ARE INVOLVED IN ELECTROENCEPHALOGIC & BEHAVIORAL AROUSAL IS SUPPORTED. | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR WHITE PLATE-LIKE CRYSTALS OR WHITE CRYSTALLINE POWDER, Crystals | |

CAS No. |

61-16-5 | |

| Record name | Methoxamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-216 °C | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.